![molecular formula C14H21NO B1358872 3-[(2,4-Dimethylphenoxy)methyl]piperidine CAS No. 946713-14-0](/img/structure/B1358872.png)
3-[(2,4-Dimethylphenoxy)methyl]piperidine
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Description
3-[(2,4-Dimethylphenoxy)methyl]piperidine, also known as 3-DMP, is an organic compound with a piperidine ring structure. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. 3-DMP has a wide range of applications in organic synthesis, and its unique properties make it a valuable tool for scientists.
Scientific Research Applications
Pharmacology and Chemistry
3-[(2,4-Dimethylphenoxy)methyl]piperidine is structurally related to compounds studied in pharmacology and chemistry. Research on similar structures, like 4-anilidopiperidine opiates, has shown the significance of specific substituents on the piperidine ring in defining biological activity. These studies highlight the importance of structural variations in modulating ligand-receptor interactions and intrinsic efficacy in biological systems (Brine et al., 1997).
Role in Carcinogenic Processes
Compounds with structures related to 3-[(2,4-Dimethylphenoxy)methyl]piperidine have been implicated in carcinogenic processes. Specific amines and amides are known as precursors for carcinogenic N-nitroso compounds, with some naturally occurring amines, like those found in squids, seafood, and fermented soybean products, being converted to carcinogens in vivo. For instance, piperidine has been identified in spices and can react with nitrites to form carcinogenic N-nitroso-piperidine (Lin, 1986).
Medicinal Chemistry
The pharmacophoric groups in arylcycloalkylamines, such as phenyl piperidines and related structures, are key in developing antipsychotic agents. These studies emphasize the contribution of specific pharmacophoric groups to the potency and selectivity of binding affinity at D2-like receptors, an area where compounds like 3-[(2,4-Dimethylphenoxy)methyl]piperidine may have potential applications (Sikazwe et al., 2009).
Synthetic Strategies in Drug Discovery
Spiropiperidines, which are structurally related to 3-[(2,4-Dimethylphenoxy)methyl]piperidine, are gaining popularity in drug discovery due to their unique three-dimensional chemical space. The methodologies for synthesizing spiropiperidines are diverse and offer insights into the construction of these compounds for potential therapeutic applications (Griggs et al., 2018).
properties
IUPAC Name |
3-[(2,4-dimethylphenoxy)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-5-6-14(12(2)8-11)16-10-13-4-3-7-15-9-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSATXYLWWLTOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCCNC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dimethylphenoxy)methyl]piperidine |
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